molecular formula C17H16ClN3O3S2 B2957570 N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 899724-31-3

N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2957570
CAS No.: 899724-31-3
M. Wt: 409.9
InChI Key: IDUQBCNMRWHENS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and thiadiazole, similar in structure to the compound , exhibit significant antimicrobial properties. The synthesis of such compounds has been directed toward combating various bacterial and fungal strains, demonstrating moderate to high efficacy. For instance, compounds synthesized from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans (Sah et al., 2014).

Anticancer Activity

Novel derivatives of benzothiazole have been synthesized and evaluated for their anticancer activity. These compounds have been screened against various human tumor cell lines, highlighting their potential as antitumor agents. The structure-activity relationship studies suggest that the incorporation of benzothiazole moieties could enhance the anticancer efficacy of compounds. Notably, certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were found to exhibit considerable anticancer activity against selected cancer cell lines (Yurttaş et al., 2015).

Antioxidant Activity

The evaluation of novel biologically active compounds, including those containing the benzothiazole moiety, for their antioxidant properties has been a focus of recent studies. These investigations aim to identify compounds with potential therapeutic applications in diseases caused by oxidative stress. A study on 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides revealed preliminary evaluation for antibacterial and DPPH radical scavenging activities, suggesting their potential as antioxidants (Zia-ur-Rehman et al., 2009).

Synthetic Methodologies

The compound's structural framework has also been a point of interest in developing new synthetic methodologies for heterocyclic compounds. These methodologies facilitate the construction of complex molecules with potential biological activities. For instance, the synthesis of various thiadiazole and benzothiazole derivatives has been explored through different synthetic routes, providing a foundation for the development of new therapeutic agents (Schmeyers & Kaupp, 2002).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c1-11-2-7-15-14(8-11)20-17(21-26(15,23)24)25-10-16(22)19-9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUQBCNMRWHENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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